molecular formula C13H18N2O2 B592243 tert-Butyl 3-aminoindoline-1-carboxylate CAS No. 936829-23-1

tert-Butyl 3-aminoindoline-1-carboxylate

Cat. No.: B592243
CAS No.: 936829-23-1
M. Wt: 234.299
InChI Key: ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-aminoindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMMFTVNDRHTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695761
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936829-23-1
Record name tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actively Targeted Drug Molecules

Many indole (B1671886) and indoline (B122111) derivatives are themselves actively targeted therapies. They are designed to inhibit specific proteins, such as receptor tyrosine kinases (RTKs), that are overexpressed or hyperactivated in cancer cells. nih.govmdpi.com This intrinsic targeting is a cornerstone of modern precision oncology. For instance, sunitinib, an indole-based drug, is a multi-targeted RTK inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and growth. mdpi.com The design of such molecules often involves modifying the core scaffold to achieve high affinity and selectivity for the target protein.

Conjugation to Targeting Moieties

The indoline (B122111) scaffold can be chemically linked (conjugated) to other molecules that guide the drug to the target site. These targeting moieties can include antibodies, peptides, or small molecules that bind to receptors uniquely or are overexpressed on the surface of cancer cells. While specific examples originating directly from tert-butyl 3-aminoindoline-1-carboxylate are not prevalent in publicly available research, the principle has been demonstrated with related indole (B1671886) structures. For example, indole derivatives have been conjugated with other heterocyclic moieties like triazole to create hybrid molecules with enhanced biological activity. mdpi.com

Nanotechnology Based Delivery Systems

Nanoparticle formulations offer a versatile platform for the targeted delivery of anticancer agents, including those based on the indole (B1671886) scaffold. nih.gov These systems can protect the drug from degradation, improve its solubility, and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands for active tumor targeting. Bioresponsive nanoparticles are an advanced iteration of this technology, designed to release their drug payload in response to specific stimuli within the tumor microenvironment, such as altered pH, redox potential, or the presence of specific enzymes. nih.govresearchgate.net

Interactive Table: Targeted Delivery Approaches for Indoline-Based Compounds

Delivery Strategy Mechanism Examples/Potential Applications Key Advantage
Kinase InhibitionMolecule designed to fit the active site of specific kinases.Sunitinib (targets VEGFR, PDGFR) mdpi.comIntrinsic targeting of cancer-driving pathways.
Molecular ConjugationCovalent linking of the drug to a targeting ligand.Indole-triazole conjugates mdpi.comEnhanced specificity and potentially synergistic effects.
Nanoparticle EncapsulationEncapsulation within a nanocarrier (e.g., liposomes, polymers).Formulations for various indole antitumor agents nih.govImproved pharmacokinetics and passive tumor accumulation.
Bioresponsive SystemsDrug release triggered by tumor microenvironment (e.g., low pH).pH-sensitive nanoparticles nih.govresearchgate.netSite-specific drug release, reducing systemic toxicity.

Iv. Medicinal Chemistry Applications of Tert Butyl 3 Aminoindoline 1 Carboxylate and Its Derivatives

Structure-Activity Relationship (SAR) Studies Utilizing the Indoline (B122111) Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For the indoline scaffold, these studies involve systematically modifying the molecule and assessing the impact on its pharmacological activity, guiding the design of more potent and selective drugs. frontiersin.org

The biological activity of indoline-based compounds is highly sensitive to the nature and position of various substituents on the heterocyclic ring system.

Substitution on Indole (B1671886) Nitrogen (N1): The N1 position is critical for activity in many contexts. For instance, in the development of certain anti-cancer agents, the introduction of substituents like alkyl or benzyl (B1604629) groups at the N1 position can lead to a significant reduction or even complete loss of activity. nih.gov Conversely, for some anti-inflammatory agents designed as COX-2 inhibitors, attaching a methylsulfonyl (SO2Me) group to the indole nitrogen is a key feature of the pharmacophore, mimicking successful drugs like rofecoxib. nih.gov

Substitution at the C2 Position: This position is also crucial for modulating biological effects. In a series of indole-based activators of AMP-activated protein kinase (AMPK), the presence of a carboxylic acid group at the C2 position was found to be essential for activity. nih.gov Replacing it with an ester group resulted in a loss of function. nih.gov For certain indole acetic acid derivatives with anti-inflammatory properties, having a methyl group at the C2 position leads to much higher activity compared to those with aryl substituents. youtube.com

Substitution at the C5 Position: The C5 position of the indole ring is a frequent site for modification to enhance activity. In SAR studies of anti-tumor compounds, introducing a substituent at this position can boost efficacy. nih.gov For indole acetic acid derivatives, substitutions at the 5-position with groups such as –OCH3, -F, or N(CH3)2 resulted in more active compounds compared to the unsubstituted analogue. youtube.com However, in other cases, adding a nitro group at C5 has been shown to decrease binding affinity for certain receptors. nih.gov

Substitution at Other Positions: Modifications at other positions also have a pronounced effect. For a series of anti-proliferative compounds, the activity was found to follow the order: 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H. nih.gov In contrast, introducing a substituent at the C-7 position has been shown to significantly diminish anti-proliferative activity. nih.gov

The following table summarizes the observed impact of various substituent modifications on the biological activity of indoline/indole derivatives based on research findings.

Position of SubstitutionSubstituent GroupObserved Effect on Biological ActivityReference
N1 Alkyl, BenzylReduced or eliminated anti-cancer activity. nih.gov
N1 Methylsulfonyl (SO2Me)Key feature for certain COX-2 inhibitors. nih.gov
C2 Carboxylic acidEssential for AMPK activation. nih.gov
C2 MethylIncreased anti-inflammatory activity over aryl groups. youtube.com
C5 -OCH3, -F, N(CH3)2Increased anti-inflammatory activity. youtube.com
C5 VariousCan enhance anti-tumor activity. nih.gov
C6 -OCH3, -F, -BrPotent anti-proliferative activity. nih.gov
C7 VariousGreatly reduced anti-proliferative activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. numberanalytics.compatsnap.comnih.gov The different stereoisomers (enantiomers) of a chiral drug can exhibit vastly different pharmacological and pharmacokinetic properties. numberanalytics.comnih.govomicsonline.org

The indoline scaffold is frequently incorporated into chiral molecules, and its orientation significantly impacts biological function. A clear example is seen in the development of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. acs.org In one study, a series of 4-arylindoline derivatives were synthesized, and it was noted that the stereochemical configuration of a "tail moiety" attached to the scaffold significantly influenced the compound's inhibitory effect. acs.org

Similarly, in a study of 3-amino-1-indanone (B39768) derivatives, which share a structural relationship with the indoline core, the individual stereoisomers were prepared and evaluated. The results showed that the ability to prevent mediator release from mast cells was highly dependent on the specific stereochemistry of each isomer. researchgate.net The interaction between a drug and its target is often likened to a lock and key, where only the correctly shaped key (drug enantiomer) can fit the lock (receptor binding site). numberanalytics.comnih.gov This principle underscores why one enantiomer may be therapeutically active while the other is inactive or even detrimental. patsnap.comnih.gov

The following table illustrates the impact of stereochemistry on the inhibitory concentration (IC50) of PD-1/PD-L1 inhibitors with a 4-arylindoline scaffold.

CompoundStereochemistry of Tail MoietyPD-1/PD-L1 Inhibition (IC50, nM)Reference
J26 (R)-methyl18.9 acs.org
J27 (S)-methyl4.4 acs.org

As shown, compound J27, with the (S) configuration, is substantially more potent than its (R)-enantiomer, J26, highlighting the profound influence of stereochemistry on pharmacological profile. acs.org

tert-Butyl 3-aminoindoline-1-carboxylate as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable in drug discovery. nih.gov The indoline structure within this compound is one such scaffold, prized for its versatility in designing new drugs. nih.govnih.govnih.gov Its rigid bicyclic structure provides a defined three-dimensional shape, while the benzene (B151609) ring can engage in hydrophobic interactions and the nitrogen atom can act as a hydrogen bond donor or acceptor, all of which are crucial for binding to protein targets. nih.gov

The adaptability of the indoline scaffold has led to its use in the creation of a wide range of therapeutic agents.

Cancer Immunotherapy: Researchers have designed potent small-molecule inhibitors of the PD-1/PD-L1 interaction using a 4-arylindoline scaffold. acs.org These molecules work by disrupting a mechanism that tumors use to evade the immune system, thereby restoring T-cell activity against the cancer. acs.org

Anti-Hypertensive Agents: Novel derivatives of indole-3-carboxylic acid have been developed as antagonists for the angiotensin II receptor (AT1 subtype). nih.gov These compounds showed high binding affinity and demonstrated the ability to lower blood pressure in animal models, with effects superior to the established drug losartan. nih.gov

Anti-Neurodegenerative Agents: The indole framework is central to the development of drugs for neurodegenerative diseases. nih.gov For example, an indole-based compound was developed as a potent and selective inhibitor of the PERK enzyme, offering neuroprotection in models of Parkinson's disease. nih.gov Other indole derivatives have been designed as activators of AMPK, a metabolic sensor in the central nervous system, which has shown neuroprotective effects. nih.gov

Multi-Target Ligands: The versatility of the indole nucleus allows for its use in creating ligands for a variety of other pharmacological targets, including the translocator protein (TSPO), which is involved in neuroinflammation and cancer, and the GABA-A chloride channel, a key target for sedatives and anxiolytics. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. It involves screening libraries of small, low-molecular-weight molecules, or "fragments," to find those that bind weakly but efficiently to a biological target. nih.gov These fragments then serve as starting points for being grown or linked together to create more potent, drug-like molecules. nih.govacs.org

This compound is an ideal candidate for inclusion in fragment libraries. With a molecular weight of 234.3 g/mol , it falls squarely within the typical range for fragments, which is generally between 100 and 300 Daltons. nih.gov Its structure contains several key features for FBDD:

A rigid, well-defined indoline core that provides a solid anchor point for binding.

An N-Boc protected amine, which offers a reactive handle for synthetic elaboration once a hit is identified.

A combination of aromatic and aliphatic features, allowing for diverse interactions with a protein target.

The use of the indoline scaffold in FBDD allows chemists to explore chemical space efficiently, building upon a proven "privileged" core to develop novel inhibitors for various disease targets.

Role of this compound in Lead Compound Identification and Optimization

A lead compound is a molecule that shows promising therapeutic potential and serves as the starting point for a drug development program. frontiersin.org The process involves identifying an initial "hit" from a screening campaign and then chemically modifying it through lead optimization to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.orgmdpi.com

This compound and its close analogues are crucial tools in this process. They serve as versatile building blocks for creating libraries of compounds for initial screening and subsequent optimization. a2bchem.com The Boc-protected amine at the 3-position is particularly important, as it enables chemists to selectively perform reactions at other parts of the molecule before deprotection and further modification at the amine group. nih.gov

A prominent example of lead optimization involves the development of PD-1/PD-L1 inhibitors based on a 4-arylindoline scaffold. acs.org The initial lead compound, while potent, suffered from poor metabolic stability. acs.org Through a medicinal chemistry campaign that involved modifying various parts of the molecule, including replacing a thiazole (B1198619) moiety with a pyrazole (B372694) fragment, researchers were able to develop a new lead compound (J29). acs.org This new compound not only retained high potency (IC50 = 5.5 nM) but also demonstrated significantly improved metabolic stability, making it a much more promising candidate for further development. acs.org

Similarly, lead optimization based on a bisindole scaffold led to the development of HIV-1 fusion inhibitors with submicromolar activity, including effectiveness against strains resistant to existing therapies. nih.govacs.org These studies highlight how the indoline core, provided by starting materials like this compound, acts as a foundational element upon which potent and drug-like properties can be systematically built and refined.

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems aims to enhance the therapeutic index of a drug by improving its pharmacokinetics, reducing off-target toxicity, and increasing its concentration at the site of action. The indoline framework is well-suited for these strategies due to its synthetic tractability and its presence in numerous bioactive compounds. researchgate.netnih.gov

Prodrug Strategies for Indoline Derivatives

A prodrug is an inactive or less active form of a drug that is converted into the active form within the body, often at the target site. This approach can overcome issues such as poor solubility, instability, or low bioavailability. For indole derivatives, a notable prodrug strategy involves the attachment of a phosphate (B84403) group. This modification enhances water solubility and can be designed for enzymatic cleavage in specific physiological environments, such as the tumor microenvironment. mdpi.com

One documented example is the development of a phosphate prodrug of a tubulin polymerization inhibitor based on the indole scaffold. mdpi.com This strategy aimed to create a vascular-disrupting agent (VDA) that would be activated in vivo, demonstrating the potential of this approach for cancer therapy. mdpi.com

Interactive Table: Prodrug Strategies for Indoline Scaffolds

Prodrug Strategy Promoieties Activation Mechanism Therapeutic Goal Representative Scaffold
Phosphate ProdrugsPhosphate estersEnzymatic cleavage (e.g., by phosphatases)Improved water solubility, targeted releaseIndole-based tubulin inhibitors

Targeted Delivery Systems

Targeted delivery systems are designed to deliver a therapeutic agent specifically to diseased cells or tissues, thereby minimizing systemic exposure and associated side effects. The indoline scaffold is a key component in several targeted anticancer agents, particularly kinase inhibitors. nih.goveurekaselect.com

V. Biological Activity and Pharmacological Profiles of Tert Butyl 3 Aminoindoline 1 Carboxylate Analogs

In Vitro Pharmacological Studies

In vitro studies are fundamental to characterizing the pharmacological profile of new chemical entities. These assays, conducted in a controlled laboratory setting, provide initial insights into the mechanism of action, potency, and selectivity of drug candidates. For analogs of tert-butyl 3-aminoindoline-1-carboxylate, a range of in vitro techniques have been employed to elucidate their biological activity.

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptor of interest. The ability of a test compound to displace the radioligand is measured, providing an indication of its binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

While specific receptor binding data for direct analogs of this compound are not extensively reported in the public domain, studies on related indole (B1671886) and indoline (B122111) derivatives provide valuable insights. For instance, a series of naltrindole (B39905) analogs, which possess a more complex indoline-containing morphinan (B1239233) structure, were evaluated for their affinity at opioid receptors. nih.gov The 7'-phenoxy substituted analog demonstrated a high affinity for the delta-opioid receptor with a Kᵢ value of 0.71 nM. nih.gov This study underscores the potential for modifications on the indoline ring to significantly influence receptor binding affinity and selectivity.

In another study, chloroindole analogues of a synthetic cannabinoid were assessed for their binding to the human cannabinoid receptor 1 (hCB₁). mdpi.com Competitive radioligand binding assays revealed that the position of the chlorine atom on the indole core substantially impacted hCB₁ binding affinity, suggesting that electronic effects on the indoline scaffold can modulate receptor interactions. mdpi.com

Table 1: Receptor Binding Affinities of Selected Indoline Analogs
CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Selectivity
7'-Phenoxy-naltrindole analogδ-opioid receptor0.71>40-fold over μ and κ receptors. nih.gov
Naltrindoleδ-opioid receptor0.29High selectivity over μ and κ receptors. nih.gov

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine the inhibitory potential of compounds against specific enzymes are therefore a cornerstone of drug discovery.

Derivatives of the indoline scaffold have been investigated as inhibitors of various enzymes. For example, a series of new imatinib (B729) derivatives incorporating an indoline moiety were synthesized and evaluated for their ability to inhibit tyrosine kinases. mdpi.com In assays against the A549 lung cancer cell line, which is relevant for tyrosine kinase activity, the 3,3-difluorinated indoline analog (3a) and its 5-chloro- (3c) and 5-bromo- (3d) substituted counterparts showed significantly greater potency than imatinib, with IC₅₀ values of 7.2 µM, 6.4 µM, and 7.3 µM, respectively. mdpi.com

Furthermore, aminoacetylenic isoindoline-1,3-dione derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes. sigmaaldrich.com Several of these compounds demonstrated significant inhibition of both COX-1 and COX-2, with inhibition percentages ranging from 72-75% at a concentration of 5 µM. sigmaaldrich.com

Table 2: Enzyme Inhibitory Activity of Selected Indoline and Isoindoline Analogs
Compound SeriesTarget EnzymeKey FindingReported Potency
Imatinib-indoline hybridsTyrosine Kinases (in A549 cells)More potent than imatinib. mdpi.comIC₅₀ = 6.4 - 7.3 µM. mdpi.com
Aminoacetylenic isoindoline-1,3-dionesCOX-1 and COX-2Good dual inhibition. sigmaaldrich.com72-75% inhibition at 5 µM. sigmaaldrich.com

Cell-based functional assays provide a more physiologically relevant context to evaluate the biological effects of a compound compared to isolated receptor or enzyme assays. These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, and changes in signaling pathways.

The antiproliferative activity of various indoline and related heterocyclic analogs has been extensively studied. For instance, a series of phenylaminoisoquinolinequinones, which can be considered structurally related to substituted aminoindolines, were tested against human tumor cell lines. nih.gov The antiproliferative activity was found to be dependent on the position and electronic properties of the substituted phenylamino (B1219803) group. nih.gov

In another study, novel aminoquinoline derivatives were evaluated for their antiproliferative effects against the A375 human melanoma cell line. nih.gov Several of these compounds exhibited potent activity, with IC₅₀ values as low as 0.77 µM, which was superior to the reference drug Sorafenib. nih.gov Similarly, new imatinib derivatives containing an indoline core demonstrated significant antiproliferative activity against A549 and K562 cancer cell lines. mdpi.com

Table 3: Antiproliferative Activity of Selected Indoline and Related Analogs
Compound SeriesCell LineKey FindingReported IC₅₀ (µM)
Aminoquinoline derivativesA375 (Melanoma)Potent antiproliferative activity. nih.gov0.77 - 0.79. nih.gov
Imatinib-indoline hybridsA549 (Lung Cancer)More potent than imatinib. mdpi.com6.4 - 7.3. mdpi.com
Imatinib-indoline hybridsK562 (Leukemia)Moderate activity. mdpi.com35.8. mdpi.com

Preclinical Evaluation of this compound Derivatives

Following promising in vitro results, preclinical evaluation in animal models is a critical step to assess the in vivo efficacy and safety of a drug candidate before it can be considered for human trials.

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body and the mechanism of its action. In preclinical efficacy studies, the therapeutic effect of a compound is evaluated in animal models of disease.

For aminoacetylenic isoindoline-1,3-dione derivatives, their anti-inflammatory efficacy was assessed in a carrageenan-induced rat paw edema model. sigmaaldrich.com One of the compounds, at a dose of 10 mg/kg, was found to be more effective at reducing inflammation after 3 and 5 hours of oral administration compared to the standard anti-inflammatory drugs ibuprofen (B1674241) and diclofenac. sigmaaldrich.com

Toxicological studies are designed to identify any potential adverse effects of a compound. Safety pharmacology studies focus on the effects of a drug on vital physiological functions.

In Vivo Efficacy Models

Analogs of this compound have demonstrated notable efficacy in a range of in vivo models, highlighting their potential as anti-inflammatory, anti-cancer, and metabolic disease-modifying agents.

Researchers have synthesized and evaluated new series of indole derivatives for their anti-inflammatory and analgesic properties. mdpi.com In one study, the anti-inflammatory activity of novel 3-ethyl-1H-indole derivatives was assessed using an egg-white-induced paw edema model in rats, with the compounds showing a significant reduction in inflammation compared to the standard drug ibuprofen. ajchem-a.com Another study utilized the carrageenan-induced paw edema model to screen indole Schiff base derivatives, identifying several compounds with potent anti-inflammatory effects. mdpi.com Furthermore, indoline-based dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) have shown remarkable anti-inflammatory efficacy in mouse models of zymosan-induced peritonitis and experimental asthma. acs.org

In the realm of oncology, an indoline derivative was evaluated in a H7402 xenograft mouse model, where it proved to be more effective than the FDA-approved drug SAHA (Vorinostat). nih.gov The versatility of the indoline scaffold is also evident in its application against organ damage induced by chemotherapy. An indole derivative, MMINA, was shown to be a promising chemoprotective agent against cisplatin-induced organ damage in a rodent model by mitigating oxidative stress and inflammation. nih.gov

Additionally, the metabolic effects of indoline derivatives have been observed. One such compound was reported to significantly reduce body weight and lower blood sugar levels in mouse models, indicating potential applications in treating metabolic disorders. nih.gov The development of indoline-based inhibitors of Cholesterol Ester Transfer Protein (CETP) also points to their utility in managing cardiovascular diseases by lowering blood cholesterol. nih.gov

Table 1: In Vivo Efficacy of Selected Indoline Derivatives

Indoline Derivative ClassAnimal ModelDisease/Condition ModelObserved EfficacyReference
3-Ethyl-1H-indole derivativesRatsEgg-white-induced paw edemaSignificant reduction in inflammation ajchem-a.com
Indole Schiff basesRatsCarrageenan-induced paw edemaPotent anti-inflammatory activity mdpi.com
Dual 5-LOX/sEH inhibitorsMiceZymosan-induced peritonitis & Experimental asthmaRemarkable anti-inflammatory efficacy acs.org
Dihydroindole-2,3-diketone derivative (6b)MiceH7402 xenograftMore effective than SAHA (Vorinostat) nih.gov
MMINA (indole derivative)RodentsCisplatin-induced organ damageChemoprotective effects via antioxidant and anti-inflammatory action nih.gov
Unnamed indoline derivativeMiceMetabolic dysfunctionReduced body weight and blood sugar nih.gov

Molecular Targets and Biochemical Pathways Modulated by Indoline Derivatives

The pharmacological effects of indoline derivatives are a direct result of their interaction with specific molecular targets, leading to the modulation of key biochemical pathways. The versatility of the indoline scaffold allows for its adaptation to interact with a wide array of biological molecules. researchgate.net

A significant area of investigation has been in inflammation. Several indoline derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) synthesis pathway that mediates inflammation and pain. mdpi.comajchem-a.com This selective inhibition is a sought-after characteristic for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. ajchem-a.com Other targets in the inflammatory cascade include 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with some indoline compounds acting as dual inhibitors of both enzymes. acs.org The arachidonic acid cascade is a central pathway targeted by these molecules. acs.org Furthermore, certain indole derivatives have been shown to downregulate the expression of genes involved in inflammation, such as those regulated by the signal transduction pathways of NF-κB, STAT-3, IL-1, iNOS, and TNF-α. nih.gov

In the context of metabolic diseases, indoline-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated as inhibitors of α-glucosidase and α-amylase, two enzymes critical for carbohydrate digestion. acs.org Inhibition of these enzymes can help manage hyperglycemia in diabetic patients. acs.org

For neurodegenerative diseases, indole derivatives have been designed to target the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, which plays a role in neuronal function and excitotoxicity. nih.gov Other neurologically active derivatives target the serotonin (B10506) transporter (SERT), the dopamine (B1211576) D2 receptor, and the monoamine oxidase-A (MAO-A) enzyme, all of which are important targets in the management of major depressive disorder. mdpi.com

The anticancer activity of indoline derivatives has been linked to several mechanisms. These include the inhibition of histone deacetylases (HDACs) and the disruption of the p53-MDM2 protein-protein interaction. nih.govnih.gov Additionally, indolo[2,3-b]quinoline conjugates have been studied for their ability to interact with DNA and inhibit DNA–topoisomerase alpha and beta complexes, crucial enzymes for DNA replication and repair in cancer cells. mdpi.com

Computational Modeling and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational techniques, including molecular docking and molecular dynamics simulations, are indispensable tools in the modern drug discovery pipeline for indoline derivatives. acs.orgrsc.org These methods provide crucial insights into how these ligands interact with their biological targets at an atomic level, guiding the synthesis of more potent and selective compounds.

Docking Studies and Binding Affinity Predictions

Molecular docking is widely used to predict the binding conformation and affinity of indoline derivatives within the active site of a target protein. These studies have been instrumental in rationalizing the observed biological activities and guiding structure-activity relationship (SAR) explorations.

For instance, in the development of COX-2 inhibitors, docking studies of new 3-ethyl-1H-indole derivatives predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com These studies revealed key hydrogen bond interactions with residues such as ALA527, ARG120, and TYR355 in the COX-2 active site. ajchem-a.com

Similarly, in the pursuit of dual 5-LOX/sEH inhibitors, an in-silico analysis of an in-house library was the first step in identifying an indoline derivative as a notable 5-LOX inhibitor. acs.org Docking simulations of this compound (43) into the 5-LOX active site detailed specific interactions, such as two hydrogen bonds donated by its thiourea (B124793) group to the side chain of Gln363 and van der Waals contacts established by its neopentyl group with residues like Tyr181 and Phe421. acs.org

Computational studies on indolo[2,3-b]quinoline conjugates targeting pancreatic cancer predicted their binding affinity for DNA and topoisomerase II complexes. The calculated Gibbs free energy of binding (ΔGbind) for the most promising conjugates ranged from -8.3 to -9.3 kcal/mol for DNA interaction. mdpi.com The top compound, conjugate 2, was predicted to have a Ki value of 2.8 nM for the topoisomerase II–DNA complex, with analysis revealing strong hydrogen bonds with residues like ASP463 and ARG487 in the topoisomerase II alpha isoform. mdpi.com

Table 2: Predicted Binding Affinities of Indoline Derivatives from Docking Studies

Derivative ClassTargetPredicted Binding AffinityKey Interacting ResiduesReference
3-Ethyl-1H-indole derivativesCOX-2-10.40 to -11.35 kcal/molALA527, ARG120, TYR355, LYS360 ajchem-a.com
Indoline derivative (43)5-LOXNot specifiedQ363, Y181, F421, A424, N425 acs.org
Indolo[2,3-b]quinoline conjugate (2)Topoisomerase IIα-DNA complexΔG: Not specified, Ki: 2.8 nMASP463, ARG487 mdpi.com
Indolo[2,3-b]quinoline conjugate (2)Topoisomerase IIβ-DNA complexΔG: Not specifiedGLN778, ARG503 mdpi.com
3-Substituted indole derivativeBacterial protein-8.5 Kcal/molGLU A:57, TRP A:59 (Pi-pi interactions) researchgate.net

Conformational Analysis of this compound Derivatives

Beyond static docking, understanding the conformational dynamics of indoline derivatives is crucial for a complete picture of their interaction with biological targets. Techniques like Density Functional Theory (DFT), molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies are employed to this end.

DFT calculations have been used to predict the stability of synthesized indoline-2,3-dione derivatives. researchgate.net Analyses of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO) help in assessing the kinetic stability and intramolecular hyperconjugative interactions, which are dependent on the molecule's conformation and electronic structure. researchgate.net Such studies can predict the relative reactivity of different derivatives based on their electronic properties. researchgate.net

MD simulations provide a dynamic view of the ligand-target complex, offering insights that static docking cannot. For example, simulations of an indole derivative (MMINA) with its targets were used to confirm and support experimental findings regarding its protective mechanism against cisplatin-induced organ damage. nih.gov Although detailed conformational changes were not specified, the agreement between in silico dynamic data and experimental results underscores the predictive power of these simulations. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build a correlative model between the 3D structural properties (steric and electrostatic fields) of a series of compounds and their biological activity. A 3D-QSAR study on indole derivatives targeting SERT was conducted to understand the structure-activity relationship, providing a model that could predict the activity of new, unsynthesized compounds and guide further design. mdpi.com These models inherently depend on the correct alignment and conformation of the molecules in the series. mdpi.com

Vi. Patent Landscape and Translational Research

Analysis of Patent Literature Related to tert-Butyl 3-aminoindoline-1-carboxylate

An analysis of patent literature reveals that this compound (CAS No. 936829-23-1) is primarily cited as a key intermediate or reactant in the synthesis of novel therapeutic agents. It is not typically the final patented product but rather a foundational component used to construct more elaborate molecular architectures.

Patents referencing this compound often involve the development of inhibitors for specific biological targets, particularly in oncology. For instance, international patent application WO2023069959A1, filed by Genentech, Inc., describes the use of this compound in the preparation of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors. google.com In the synthetic scheme detailed in this patent, the amino group of the indoline (B122111) scaffold serves as a reactive handle for coupling with other molecular fragments, demonstrating its utility in modular drug design. The indoline ring itself is described as a "bicyclic ring" which forms part of the larger inhibitor structure. google.com

Another earlier patent, US2010/36123 A1, assigned to Wyeth (now part of Pfizer), also lists this compound within its disclosed compounds, further establishing its presence in the chemical space explored by pharmaceutical research and development. guidechem.comchemsrc.com The recurring appearance of this compound in the patent literature underscores its value to medicinal chemists as a reliable starting material for creating libraries of compounds for high-throughput screening and lead optimization.

The patents generally protect the final, more complex molecules that are synthesized fromthis compound, rather than the intermediate itself. This is a common strategy in pharmaceutical patenting, where the focus is on the novel composition of matter that exhibits therapeutic activity. The role of the indoline building block is therefore enabling, providing a rigid and versatile scaffold upon which desired pharmacophoric features can be installed.

Patent NumberAssigneeTherapeutic Area/Target (of final product)Role of this compound
WO2023069959A1Genentech, Inc.Oncology (Covalent EGFR Inhibitors)Reactant/Intermediate in synthesis
US2010/36123 A1WyethPharmaceutical CompoundsDisclosed chemical intermediate

Clinical Development Pipeline of Drugs Derived from Indoline Scaffolds

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a "privileged structure" in medicinal chemistry, valued for its three-dimensional geometry which can lead to improved pharmacological properties compared to its planar indole counterpart. nih.gov While this compound itself is not a drug, numerous therapeutics derived from the core indoline structure have entered clinical development, with some reaching the market. These agents span a range of diseases, prominently featuring in oncology and anti-inflammatory research. nih.govnih.gov

The development pipeline for indoline-based drugs showcases the scaffold's versatility. Many of these drugs function as kinase inhibitors, a major class of targeted cancer therapies. nih.gov For example, Nintedanib is an indolinone-derived multi-kinase inhibitor approved for idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. Sunitinib, another indolinone-based drug, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Beyond approved drugs, other indoline derivatives continue to be investigated. Neflamapimod, a selective p38α/β MAPK inhibitor, has been evaluated in Phase IIb clinical trials for neurodegenerative diseases like Lewy body dementia, highlighting the scaffold's potential outside of oncology. acs.org The indoline structure's ability to be readily modified allows chemists to fine-tune the resulting molecule's interaction with specific biological targets, driving the continued exploration of this scaffold in drug discovery. nih.gov

Drug NameMolecular Target(s)Therapeutic AreaHighest Reported Development Phase
NintedanibVEGFR, FGFR, PDGFROncology, Idiopathic Pulmonary FibrosisApproved
SunitinibPDGFR, VEGFR, KIT, FLT3, RETOncology (Renal Cell Carcinoma, GIST)Approved
Neflamapimodp38α/β MAPKNeurodegenerative Disease (Lewy Body Dementia)Phase IIb
IdelalisibPI3KδOncology (Leukemia, Lymphoma)Approved

Regulatory Considerations for Indoline-Based Therapeutics

The path to marketing authorization for any new therapeutic, including those derived from indoline scaffolds, is governed by stringent regulatory frameworks established by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). As novel chemical entities, indoline-based drugs must undergo a comprehensive evaluation of their quality, safety, and efficacy.

A critical component of any new drug application is the Chemistry, Manufacturing, and Controls (CMC) section. fda.govpharmaceuticalonline.com Regulatory bodies require detailed information on the drug substance, which for a hypothetical drug derived from this compound, would include:

Nomenclature and Structure: Unambiguous identification of the drug substance, including its chemical name and structure. fda.gov

General Properties: Physicochemical characteristics such as solubility, polymorphism, and stability. fda.gov

Manufacturing Process: A detailed description of the synthesis from defined starting materials (which could include intermediates like this compound) to the final drug substance. This includes reaction conditions, solvents, and purification steps. pharmaceuticalonline.com

Control of Impurities: Identification and qualification of all potential and actual impurities, including residual solvents, reagents, and by-products. This is a crucial aspect for heterocyclic compounds, and guidelines exist for the evaluation of potentially mutagenic impurities. asphalion.com

Specifications: A set of tests, analytical procedures, and acceptance criteria that establish the quality of the drug substance.

Both the FDA and EMA have issued extensive guidelines detailing these requirements. federalregister.goveuropa.eunumberanalytics.com For instance, the EMA's "Guideline on the chemistry of active substances" provides a comprehensive framework for the data required in a marketing authorization application. europa.eu These guidelines ensure that the drug substance is manufactured consistently to a high standard of quality, which is fundamental for patient safety and drug efficacy. Any significant change in the manufacturing process during development must be reported and may require additional studies to demonstrate that the change does not adversely affect the product's profile. regulations.gov The rigorous nature of these regulatory considerations ensures that any indoline-based therapeutic reaching patients is well-characterized, consistently produced, and meets all statutory requirements for safety and effectiveness.

Vii. Future Research Directions and Emerging Applications

Integration of tert-Butyl 3-aminoindoline-1-carboxylate into Advanced Synthetic Methodologies

The efficient synthesis of complex molecules is a cornerstone of modern chemistry. Advanced methodologies such as flow chemistry and automated synthesis offer pathways to produce indoline (B122111) derivatives with greater speed, precision, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, presents a significant opportunity for the synthesis of heterocyclic compounds. The precise control over reaction parameters like temperature, pressure, and reaction time can lead to higher yields and purity. While specific applications for this compound are emerging, the successful synthesis of other complex heterocycles, such as the antiepileptic drug Rufinamide, using multi-step flow processes demonstrates the potential of this approach uc.pt. Future work could focus on developing a continuous flow synthesis for this compound itself or using it as a starting material in sequential flow reactions to rapidly generate a library of derivatives. This method allows for the integration of reaction, workup, and purification steps, significantly streamlining the production of novel indoline-based compounds uc.pt.

The development of versatile automated synthesis apparatuses is set to revolutionize the creation of compound libraries for drug discovery. These systems can perform all synthetic processes, from mixing reactants to isolating final products, without manual intervention nih.gov. A computer-assisted automated system could be programmed to synthesize a wide array of derivatives from this compound. By systematically varying the reagents that react with the amino group or other positions on the indoline ring, a large number of unique compounds can be produced unattended, 24 hours a day nih.gov. This high-throughput approach is invaluable for generating the chemical diversity needed for comprehensive biological screening.

Exploration of Novel Biological Activities for Indoline Derivatives

The indole (B1671886) and indoline nuclei are privileged structures in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with significant biological effects nih.gov. Indoline derivatives have been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticonvulsant, antioxidant, and anticancer properties tandfonline.comresearchgate.netresearchgate.net.

Future research will focus on synthesizing novel derivatives of this compound and screening them for a broad range of biological activities. The inherent ability of the indoline structure to mimic peptides and bind reversibly to proteins makes it an attractive scaffold for drug development nih.govresearchgate.net. By exploring new chemical space around this core, researchers aim to identify compounds with novel mechanisms of action that could address unmet medical needs, such as combating drug-resistant microbial strains or targeting new pathways in cancer therapy tandfonline.comresearchgate.net.

Potential Biological ActivityTherapeutic Area
Antimicrobial/AntifungalInfectious Diseases
AntiviralVirology
AnticancerOncology
AntioxidantVarious (e.g., neurodegenerative diseases)
AnticonvulsantNeurology

Application of Artificial Intelligence and Machine Learning in Indoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the drug discovery landscape from a process of trial-and-error to a more predictive and targeted science acs.org. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of developing new drugs ijirt.orgnih.gov.

In the context of indoline drug discovery, AI and ML can be applied in several key areas:

Virtual Screening and Activity Prediction: AI algorithms can screen virtual libraries of tens of thousands of indoline derivatives designed from this compound to predict their biological activity against specific protein targets nih.govmdpi.com. This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new indoline-based molecules optimized for desired properties, such as high binding affinity to a target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics ijirt.org.

Structure-Activity Relationship (SAR) Studies: Machine learning can elucidate complex SARs, helping medicinal chemists understand how modifications to the indoline scaffold affect its biological activity and allowing for more rational drug design acs.org.

By leveraging AI, researchers can more efficiently navigate the vast chemical space of indoline derivatives to discover and optimize the next generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 3-aminoindoline-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Boc-protection of the indoline nitrogen, followed by selective functionalization. Key steps include coupling reactions (e.g., Suzuki or Buchwald-Hartwig for aryl substitutions) and deprotection under acidic conditions. Optimizing yields involves controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions. For example, tert-butyl groups are introduced via Boc anhydride in dichloromethane with DMAP as a catalyst . Yield optimization may require iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of reagents) and purification via column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming the indoline scaffold and tert-butyl group integrity. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm in ¹H NMR and a quaternary carbon signal at ~28 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). X-ray crystallography, as demonstrated for structurally similar indole derivatives, resolves stereochemical ambiguities by analyzing dihedral angles and bond lengths .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for analogous tert-butyl indole derivatives highlight the need for personal protective equipment (PPE: gloves, lab coat, goggles) and fume hood use due to potential respiratory irritation . Storage should be in airtight containers at 2–8°C to prevent degradation. Spill management involves inert absorbents (e.g., vermiculite) and avoidance of ignition sources (P210 hazard code) . Acute toxicity data are limited, so toxicity assessments via in vitro assays (e.g., MTT on HEK-293 cells) are recommended before large-scale use .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QM/MM) guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, modifying the amino group’s electron density can enhance binding to biological targets like kinase enzymes. Quantum mechanics/molecular mechanics (QM/MM) simulations model ligand-receptor interactions, enabling rational design of derivatives with higher affinity. ICReDD’s approach integrates computed reaction pathways with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis of literature data using standardized protocols (e.g., NIH’s Assay Guidance Manual) is critical. For example, inconsistencies in cytotoxicity data can be addressed by cross-validating results in multiple cell lines (e.g., MCF-7, HeLa) under controlled oxygen levels (5% CO₂). Statistical tools (ANOVA, Tukey’s HSD) identify outliers, while dose-response curves (4-parameter logistic model) ensure reproducibility .

Q. How can reactor design and process intensification improve the scalability of this compound synthesis?

  • Methodological Answer : Continuous-flow reactors enhance scalability by minimizing exothermic risks and improving heat/mass transfer. For example, a packed-bed reactor with immobilized Pd catalysts can achieve >90% conversion in Suzuki-Miyaura couplings. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, reducing solvent waste. Reaction engineering principles (e.g., Damköhler number analysis) optimize residence time and temperature profiles, aligning with CRDC’s focus on chemical engineering design .

Q. What mechanistic insights explain the role of this compound in organocatalytic asymmetric reactions?

  • Methodological Answer : The tert-butyl group’s steric bulk influences enantioselectivity in catalysis. For instance, in Michael additions, the amino group acts as a hydrogen-bond donor, while the tert-butyl moiety restricts substrate orientation. Kinetic studies (Eyring plot analysis) reveal activation parameters (ΔH‡, ΔS‡), and isotopic labeling (¹⁵N) tracks nitrogen’s role in transition states. Synergistic effects with chiral phosphoric acids (e.g., TRIP) can achieve >90% ee, as shown in related indoline systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.